molecular formula C13H18N2O B14043487 2-(3-aminophenyl)-N-cyclopentylacetamide

2-(3-aminophenyl)-N-cyclopentylacetamide

Cat. No.: B14043487
M. Wt: 218.29 g/mol
InChI Key: HFFJNLWAMRUJME-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-N-cyclopentylacetamide is a substituted acetamide derivative featuring a 3-aminophenyl group attached to an acetamide backbone and an N-cyclopentyl substituent. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the cyclopentyl group and hydrogen-bonding capacity via the primary amine.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(3-aminophenyl)-N-cyclopentylacetamide

InChI

InChI=1S/C13H18N2O/c14-11-5-3-4-10(8-11)9-13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,14H2,(H,15,16)

InChI Key

HFFJNLWAMRUJME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)-N-cyclopentylacetamide typically involves the reaction of 3-aminophenylacetic acid with cyclopentylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 2-(3-aminophenyl)-N-cyclopentylacetamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production times.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenyl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(3-aminophenyl)-N-cyclopentylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Physicochemical Properties Pharmacological Insights References
2-(3-Aminophenyl)-N-cyclopentylacetamide C₁₃H₁₈N₂O 218.30 3-aminophenyl, cyclopentyl High lipophilicity; potential for H-bonding Likely kinase/modulator intermediate
2-[1-(4-Acetamidobenzene-1-sulfonyl)piperidin-4-yl]-N-cyclopentylacetamide C₂₁H₂₈N₃O₄S 418.54 Sulfonyl, piperidine, 4-acetamidophenyl Increased solubility (sulfonyl group) Possible protease inhibition
2-[(2-Cyanophenyl)amino]-N-cyclopentylacetamide C₁₄H₁₇N₃O 243.30 2-cyanophenyl, cyclopentyl Electron-withdrawing cyano group Altered reactivity in synthesis
N-(3-Amino-4-methoxyphenyl)acetamide C₉H₁₂N₂O₂ 180.21 3-amino-4-methoxyphenyl Moderate lipophilicity; polar OCH₃ Research use (no drug approval)
2-((3-Aminophenyl)thio)acetohydrazide C₈H₁₁N₃OS 197.25 3-aminophenylthio, hydrazide Thioether enhances stability Chelation potential for metal ions
2-Chloro-N-(3-nitrophenyl)acetamide C₈H₇ClN₂O₃ 214.61 3-nitrophenyl, Cl High melting point (nitro group) Crystallography studies

Structural and Functional Insights

Lipophilicity and Bioavailability: The N-cyclopentyl group in 2-(3-aminophenyl)-N-cyclopentylacetamide increases lipophilicity compared to analogs like N-(3-amino-4-methoxyphenyl)acetamide (), which has a polar methoxy group. This property may enhance blood-brain barrier penetration but reduce aqueous solubility . In contrast, sulfonyl-containing analogs (e.g., ) exhibit improved solubility due to the sulfonyl group’s polarity, making them more suitable for aqueous formulations .

Hydrogen Bonding and Crystal Packing: The 3-aminophenyl group enables intermolecular hydrogen bonding, similar to N-(3-aminophenyl)acetamide ().

Electron Effects and Reactivity: Electron-withdrawing groups (e.g., nitro in , cyano in ) decrease electron density on the amide nitrogen, affecting reactivity in nucleophilic substitutions. The 3-aminophenyl group in the target compound, being electron-donating, may enhance stability in acidic conditions .

Pharmacological Potential: Compounds with aromatic heterocycles (e.g., triazolyl in ) show kinase inhibitory activity, suggesting that 2-(3-aminophenyl)-N-cyclopentylacetamide could serve as a scaffold for kinase-targeted drug design . Thioacetohydrazides () demonstrate metal-chelating properties, a feature absent in the target compound but relevant for comparative toxicity profiles .

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